

# Toxicological Profile of Nabam and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Nabam**, a dithiocarbamate fungicide, and its principal metabolite, ethylenethiourea (ETU), present a complex toxicological profile of significant interest in environmental and human health risk assessment. This technical guide provides a comprehensive overview of the toxicology of **Nabam** and ETU, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity. **Nabam** itself demonstrates moderate acute toxicity and acts as an enzyme inhibitor. The primary toxicological concern, however, often shifts to its metabolite, ETU. ETU is classified as a probable human carcinogen and exhibits clear reproductive and developmental toxicity, with the thyroid gland being a principal target organ. This document synthesizes the available scientific data to serve as a critical resource for professionals in toxicology, drug development, and regulatory sciences.

### Introduction

**Nabam** (disodium ethylenebisdithiocarbamate) is a fungicide that has been used in agriculture and industry. Its toxicological profile is intrinsically linked to its degradation and metabolic conversion to ethylenethiourea (ETU). Understanding the distinct and overlapping toxicities of both the parent compound and its metabolite is crucial for a thorough risk assessment. This guide delves into the acute, subchronic, chronic, reproductive, developmental, and genotoxic effects of **Nabam** and ETU, presenting quantitative data in a comparative format and detailing the experimental protocols used to derive this information.



## **Quantitative Toxicological Data**

The following tables summarize the key quantitative toxicological data for **Nabam** and its primary metabolite, Ethylenethiourea (ETU).

**Table 1: Acute Toxicity Data** 

| Compound                  | Test Species | Route of<br>Administration | LD50 Value          | Reference |
|---------------------------|--------------|----------------------------|---------------------|-----------|
| Nabam                     | Rat          | Oral                       | 395 mg/kg           | [1]       |
| Nabam                     | Rat          | Oral                       | ~1400 mg/kg         | [2]       |
| Ethylenethiourea<br>(ETU) | Rat          | Oral                       | 545 - 1832<br>mg/kg | [3][4][5] |

**Table 2: Subchronic Oral Toxicity Data** 



| Compoun<br>d                  | Test<br>Species | Study<br>Duration | NOAEL<br>(mg/kg/da<br>y) | LOAEL<br>(mg/kg/da<br>y) | Key<br>Effects<br>Observed<br>at LOAEL                                                       | Referenc<br>e |
|-------------------------------|-----------------|-------------------|--------------------------|--------------------------|----------------------------------------------------------------------------------------------|---------------|
| Nabam                         | Rat             | 90 days           | 2.49                     | 24.9                     | Increased absolute and relative thyroid weights in females; decreased thyroxine (T4) levels. | [2]           |
| Ethylenethi<br>ourea<br>(ETU) | Rat             | 90 days           | 2.5                      | 12.5                     | Toxic effects on thyroid function and morpholog y.                                           | [4]           |

**Table 3: Chronic Toxicity and Carcinogenicity Data** 



| Compoun<br>d                  | Test<br>Species | Study<br>Duration | NOAEL<br>(mg/kg/da<br>y) | LOAEL<br>(mg/kg/da<br>y) | Key<br>Effects<br>Observed<br>at LOAEL                             | Referenc<br>e |
|-------------------------------|-----------------|-------------------|--------------------------|--------------------------|--------------------------------------------------------------------|---------------|
| Ethylenethi<br>ourea<br>(ETU) | Rat             | 24 months         | -                        | 6.25                     | Increased incidence of thyroid follicular and papillary cancers.   | [4]           |
| Ethylenethi<br>ourea<br>(ETU) | Rat             | 18 months         | -                        | 8.75                     | Dose-related increased incidence of hyperplastic goiter.           | [4]           |
| Ethylenethi<br>ourea<br>(ETU) | Mouse           | 2 years           | -                        | -                        | Increased incidence of thyroid, liver, and pituitary gland tumors. | [6]           |

**Table 4: Reproductive and Developmental Toxicity Data** 



| Compoun<br>d                  | Test<br>Species | Study<br>Type     | NOAEL<br>(mg/kg/da<br>y) | LOAEL<br>(mg/kg/da<br>y) | Key<br>Effects<br>Observed<br>at LOAEL                                                                                                 | Referenc<br>e |
|-------------------------------|-----------------|-------------------|--------------------------|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Nabam                         | Rabbit          | Developme<br>ntal | -                        | 30                       | Maternal weight loss; increased incidences of hydroceph aly, domed cranium, and incomplete ossification of frontal bones in offspring. | [2]           |
| Ethylenethi<br>ourea<br>(ETU) | Rat             | Developme<br>ntal | -                        | 5                        | Delayed parietal ossification                                                                                                          | [4]           |
| Ethylenethi<br>ourea<br>(ETU) | Rat             | Developme<br>ntal | -                        | 35                       | Reduced fetal body weight; malformati ons (cranial meningocel e, talipes, short/kinky tails).                                          | [7]           |

**Table 5: Genotoxicity Data** 



| Compound                   | Assay                                          | Test<br>System                             | Metabolic<br>Activation | Result                                                                           | Reference |
|----------------------------|------------------------------------------------|--------------------------------------------|-------------------------|----------------------------------------------------------------------------------|-----------|
| Nabam                      | Host-<br>mediated<br>assay                     | Salmonella<br>typhimurium<br>in mice       | -                       | Negative                                                                         | [8]       |
| Nabam                      | Sister-<br>chromatid<br>exchange               | Chinese<br>Hamster<br>Ovary (CHO)<br>cells | -                       | Positive                                                                         | [8]       |
| Nabam                      | In Vivo bone<br>marrow<br>cytogenetic<br>assay | -                                          | -                       | Negative                                                                         | [8]       |
| Ethylenethiou<br>rea (ETU) | Ames Test                                      | Salmonella<br>typhimurium                  | With and<br>without     | Conflicting reports (generally considered weak or negative in mammalian systems) | [7]       |
| Ethylenethiou<br>rea (ETU) | In vivo<br>micronucleus<br>assay               | Mouse bone<br>marrow                       | -                       | Negative                                                                         | [7]       |
| Ethylenethiou<br>rea (ETU) | Chromosoma<br>I aberrations                    | Rat bone<br>marrow (oral)                  | -                       | Negative                                                                         | [7]       |

# Mechanisms of Toxicity and Signaling Pathways Nabam: Enzyme Inhibition

**Nabam**'s primary mechanism of toxicity involves the inhibition of various enzymes, a characteristic of dithiocarbamates. It can chelate metal ions, particularly copper, which are essential cofactors for many enzymes. One of the key enzyme systems affected is aldehyde



dehydrogenase (ALDH). Inhibition of ALDH leads to the accumulation of acetaldehyde, which is a reactive and toxic metabolite.



Click to download full resolution via product page

Figure 1: Mechanism of **Nabam**-induced enzyme inhibition.

## **Ethylenethiourea (ETU): Thyroid Toxicity**

The primary mechanism of ETU-induced thyroid toxicity is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This inhibition is considered a non-genotoxic mechanism. TPO is responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, as well as the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, ETU disrupts thyroid hormone synthesis, leading to a decrease in circulating T4 and T3 levels. This hormonal imbalance triggers a feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis, resulting in increased secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid by elevated TSH levels can lead to thyroid follicular cell hypertrophy, hyperplasia, and ultimately, the formation of tumors.





Click to download full resolution via product page

Figure 2: Signaling pathway of ETU-induced thyroid toxicity.



## **Experimental Protocols**

The toxicological data presented in this guide are derived from studies conducted following standardized protocols, primarily those established by the Organisation for Economic Cooperation and Development (OECD). Below are detailed methodologies for key experiments.

## Acute Oral Toxicity (OECD 425: Up-and-Down Procedure)

Objective: To determine the acute oral median lethal dose (LD50) of a substance.

#### Methodology:

- Test Animals: Typically, young adult female rats are used.
- Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
- Dosing: A single animal is dosed with the test substance at a starting dose level below the estimated LD50.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment:
  - If the animal survives, the next animal is dosed at a higher dose level (typically by a factor of 3.2).
  - If the animal dies, the next animal is dosed at a lower dose level.
- Procedure Continuation: This sequential dosing continues until one of the stopping criteria is met, typically after a series of reversals in outcome (survival/death) have been observed.
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.



## **Subchronic Oral Toxicity Study (OECD 408: 90-Day Study)**

Objective: To characterize the toxic effects of a substance following repeated oral administration over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

#### Methodology:

- Test Animals: Typically, young adult rodents (e.g., rats) are used, with at least 10 males and 10 females per dose group.
- Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.
- Administration: The test substance is administered orally (e.g., via gavage, in diet, or in drinking water) daily for 90 days.
- Observations:
  - Clinical Signs: Animals are observed daily for signs of toxicity.
  - Body Weight and Food/Water Consumption: Measured weekly.
  - Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim point) for analysis of a wide range of parameters.
  - Ophthalmology: Examinations are performed prior to dosing and at termination.
- Pathology:
  - Gross Necropsy: All animals are subjected to a full gross necropsy.
  - Organ Weights: Key organs are weighed.
  - Histopathology: A comprehensive set of tissues from all animals in the control and highdose groups are examined microscopically. Tissues from lower dose groups showing treatment-related effects are also examined.



 Data Analysis: Statistical analysis is performed to identify dose-related effects and to determine the NOAEL and the Lowest-Observed-Adverse-Effect Level (LOAEL).

## **Prenatal Developmental Toxicity Study (OECD 414)**

Objective: To assess the potential of a substance to cause adverse effects on the pregnant female and the developing embryo and fetus.

#### Methodology:

- Test Animals: Pregnant females of a rodent (e.g., rat) and a non-rodent (e.g., rabbit) species are typically used.
- Dose Groups: At least three dose levels and a control group are used.
- Administration: The test substance is administered daily during the period of major organogenesis.
- Maternal Observations:
  - Clinical Signs: Females are observed daily for signs of toxicity.
  - Body Weight and Food Consumption: Monitored throughout gestation.
- Fetal Evaluation:
  - Near the end of gestation, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
  - Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Data Analysis: The incidence of maternal and developmental toxicity is analyzed to determine NOAELs and LOAELs for both maternal and developmental effects.

### **Bacterial Reverse Mutation Test (Ames Test) (OECD 471)**

Objective: To detect gene mutations induced by a test substance.





Click to download full resolution via product page

Figure 3: Experimental workflow for the Ames Test.

## **Mammalian Erythrocyte Micronucleus Test (OECD 474)**



Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.



Click to download full resolution via product page



Figure 4: Experimental workflow for the In Vivo Micronucleus Assay.

## **Metabolism and Toxicological Interrelationships**

The toxicity of **Nabam** is closely linked to its metabolism and degradation. In the environment and in biological systems, **Nabam** is converted to several metabolites, with ETU being the most significant from a toxicological standpoint.



Click to download full resolution via product page

Figure 5: Relationship between **Nabam** metabolism and toxicity.

### Conclusion

The toxicological profile of **Nabam** is multifaceted, with its own inherent toxicity and that of its major metabolite, ethylenethiourea, both contributing to its overall risk profile. **Nabam** primarily



acts as an enzyme inhibitor, while ETU is a potent thyroid toxicant, a probable human carcinogen, and a reproductive and developmental toxicant. A thorough understanding of the dose-response relationships, mechanisms of action, and the interplay between the parent compound and its metabolites, as detailed in this guide, is essential for accurate risk assessment and the development of safe handling and exposure guidelines for these compounds. This document provides a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of dithiocarbamate fungicides and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | A toxicological assessment of Hericium erinaceus (Lion's mane) and Trametes versicolor (Turkey tail) mushroom powders [frontiersin.org]
- 3. Metabolic pathway Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Identification of Major Degradation Products of Ketoconazole PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Nabam and its Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031027#toxicological-profile-of-nabam-and-its-metabolites]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com